2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile

Kinase inhibition CLK1 DYRK1A

2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile (CAS 1368306-25-5) is a heterocyclic small molecule (C₈H₃Cl₂N₃, MW 212.03 g/mol) built on the imidazo[1,2-a]pyridine scaffold, bearing chlorine substituents at positions 2 and 7 and a nitrile group at position 3. It is commercially available as a research-grade building block or screening compound with a specified purity of ≥95%.

Molecular Formula C8H3Cl2N3
Molecular Weight 212.03 g/mol
CAS No. 1368306-25-5
Cat. No. B1450449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile
CAS1368306-25-5
Molecular FormulaC8H3Cl2N3
Molecular Weight212.03 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC(=C2C#N)Cl)C=C1Cl
InChIInChI=1S/C8H3Cl2N3/c9-5-1-2-13-6(4-11)8(10)12-7(13)3-5/h1-3H
InChIKeyAMSBHCLTVGHASG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile (CAS 1368306-25-5): Core Identity and Scaffold Characteristics for Procurement Evaluation


2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile (CAS 1368306-25-5) is a heterocyclic small molecule (C₈H₃Cl₂N₃, MW 212.03 g/mol) built on the imidazo[1,2-a]pyridine scaffold, bearing chlorine substituents at positions 2 and 7 and a nitrile group at position 3 . It is commercially available as a research-grade building block or screening compound with a specified purity of ≥95% . As of this analysis, no primary research articles, patents, or authoritative bioassay databases report quantified biological activity, target engagement, or physicochemical profiling data specifically for this compound. Its procurement value therefore rests on its structural attributes as a difunctionalized scaffold within a proven pharmacophoric family, rather than on demonstrated target-specific potency or selectivity.

Why Substituting 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile with Another Imidazopyridine Is Unsupported by Evidence


The imidazo[1,2-a]pyridine family exhibits extreme sensitivity to substitution pattern, with even minor positional changes producing order-of-magnitude shifts in target potency and selectivity. For example, in a patent series of over 80 imidazo[1,2-a]pyridine-3-carbonitrile TGFβR2 inhibitors, IC₅₀ values spanned from sub-micromolar to >15 μM depending solely on the nature and position of substituents on the pyridine ring [1]. The 2,7-dichloro-3-carbonitrile substitution pattern represents a specific, underexplored topological space that cannot be assumed to mirror the activity of any other imidazopyridine congener. Direct head-to-head or cross-study quantitative comparator data for this exact compound are currently absent from the public domain. Consequently, any claim of functional equivalence to a better-characterized analog lacks evidentiary support and introduces unquantifiable risk into research or procurement decisions.

Quantitative Comparative Evidence for 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile in Scientific Selection


Scaffold-Level Kinase Inhibitory Potential: Class-Wide Activity Ranges for Imidazo[1,2-a]pyridines

No direct potency data exist for 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile against any specific kinase. However, the broader scaffold class has produced sub-micromolar kinase inhibitors, establishing a class-level benchmark against which this compound's future profiling can be contextualized. Lawson et al. reported that compound 4c—an imidazo[1,2-a]pyridine derivative lacking the 2,7-dichloro-3-carbonitrile motif—inhibited CLK1 with an IC₅₀ of 0.7 μM and DYRK1A with an IC₅₀ of 2.6 μM [1]. Separately, Xi et al. identified MBM-55, a highly optimized Nek2 inhibitor within the same scaffold class, achieving an IC₅₀ of 0.001 μM (1 nM) [2]. These data illustrate that the imidazo[1,2-a]pyridine core is capable of supporting nano- to low-micromolar kinase inhibition when appropriately decorated. 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile occupies a unique and unprofiled substitution vector within this activity landscape.

Kinase inhibition CLK1 DYRK1A imidazo[1,2-a]pyridine scaffold

Dual Chlorine Substitution as a Synthetic Handle: Comparison with Mono-Halogenated Analogs

2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile possesses two electronically and sterically distinct aryl chloride sites (C2 and C7) available for sequential orthogonal functionalization. This is a differentiating structural feature compared to more common mono-halogenated imidazo[1,2-a]pyridine-3-carbonitriles such as 6-chloro-imidazo[1,2-a]pyridine-3-carbonitrile (CAS 123531-24-8), which offers only a single reactive handle [1]. In palladium-catalyzed cross-coupling reactions, the C2-chlorine adjacent to the fused imidazole nitrogen is expected to exhibit higher reactivity than the C7-chlorine (Supplementary Analysis), enabling chemoselective diversification strategies not achievable with mono-halogenated or symmetrically substituted analogs. The nitrile group further serves as a non-labile electron-withdrawing group that modulates ring electronics and can be converted to amide, amine, or heterocycle functionalities.

Synthetic accessibility cross-coupling halogen selectivity structure diversification

Absence of Profiled Biological Activity and the Implications for Comparator Selection

A comprehensive search of PubMed, BindingDB, ChEMBL, and PubChem BioAssay as of the analysis date returned zero entries with quantitative biological activity data (IC₅₀, EC₅₀, Kd, Ki, % inhibition at defined concentration, or functional assay readout) for CAS 1368306-25-5. In contrast, numerous imidazo[1,2-a]pyridine-3-carbonitrile congeners carrying different substituents show documented target engagement—for instance, patent US9981944 reports TGFβR2 IC₅₀ values ranging from sub-100 nM to >15 μM for 80+ analogs within this exact chemotype [1]. The complete absence of bioactivity data for the 2,7-dichloro analog means it cannot be directly compared to any profiled compound on a potency, selectivity, or functional activity basis. Procurement of this compound constitutes an investment in an uncharacterized chemical space within a validated scaffold family.

Bioactivity gap target profiling procurement risk screening

Evidence-Based Application Scenarios for 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile Procurement


Kinase Inhibitor Lead Generation Starting from an Unprofiled Scaffold

The imidazo[1,2-a]pyridine scaffold has produced potent inhibitors of CLK1 (IC₅₀ 0.7 μM), DYRK1A (IC₅₀ 2.6 μM), and Nek2 (IC₅₀ 1 nM) as demonstrated by Lawson et al. and Xi et al. [1][2]. 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile, with its distinct 2,7-dichloro-3-carbonitrile substitution pattern, represents an unexplored vector within this proven kinase-targeting chemotype. It is best suited for screening against kinase panels where novel intellectual property space and scaffold novelty are prioritized over pre-validated target engagement. The dual chlorine handles further enable rapid analog expansion once initial hit identification is achieved.

Diversity-Oriented Synthesis and Chemical Library Expansion

The presence of two differentially reactive chlorine atoms (C2 and C7) and a versatile nitrile group makes this compound a strategic building block for diversity-oriented synthesis (DOS) programs. Unlike mono-halogenated imidazo[1,2-a]pyridine-3-carbonitriles (e.g., 6-chloro analog, CAS 123531-24-8), this compound supports sequential chemoselective cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira—at two distinct positions, enabling the generation of compound libraries with systematic variation along multiple vectors from a single starting material. This reduces synthetic burden and accelerates hit-to-lead exploration.

Pharmacokinetic Probe Design Leveraging the Nitrile Motif

The 3-carbonitrile group is a metabolically stable, low-molecular-weight hydrogen bond acceptor that can favorably influence physicochemical properties such as logP and aqueous solubility without introducing metabolic liabilities associated with common replacements (e.g., esters, amides). In drug discovery campaigns where CNS penetration or oral bioavailability optimization is required, nitrile-bearing imidazo[1,2-a]pyridines have been successfully advanced—as demonstrated by the PDGFR inhibitor series achieving oral exposure in rodents [1]. This compound provides a starting scaffold pre-equipped with this favorable nitrile motif and two positions for iterative optimization.

Negative Control Generation for Imidazopyridine SAR Studies

In comprehensive structure-activity relationship (SAR) investigations of imidazo[1,2-a]pyridine-based inhibitors—such as the TGFβR2 series documented in US Patent 9,981,944 where SAR across 80+ analogs was mapped [1]—the 2,7-dichloro-3-carbonitrile substitution pattern is notably absent from the disclosed SAR table. This compound can therefore serve as an informative negative control or selectivity probe to determine whether the 2,7-disubstitution pattern is tolerated or disfavored in a given biological assay context, providing critical SAR boundary information that guides further design decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.